3-(Pentafluorothio)thiophenol
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Overview
Description
3-(Pentafluorothio)thiophenol is an organosulfur compound with the chemical formula C(_6)HF(_5)S. It is a colorless volatile liquid known for its high acidity, with a pKa of 2.68 . This compound is notable for its unique pentafluorothio group, which imparts distinct chemical properties.
Preparation Methods
3-(Pentafluorothio)thiophenol can be synthesized through the reaction of sodium hydrosulfide with hexafluorobenzene . The reaction typically involves the following steps:
Reactants: Sodium hydrosulfide and hexafluorobenzene.
Reaction Conditions: The reaction is carried out in an aqueous solution, often under controlled temperature conditions to ensure optimal yield.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
3-(Pentafluorothio)thiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(pentafluorophenyl) disulfide.
Reduction: The compound can be reduced to form pentafluorophenylthiolate anions.
Substitution: It reacts with metal ions to form pentafluorophenylthio metal derivatives. Common reagents include metal salts such as copper(II) chloride, nickel(II) acetate, and platinum(II) chloride.
Polymerization: It can polymerize to form perfluoropoly(phenylene sulfide).
Scientific Research Applications
3-(Pentafluorothio)thiophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: The compound has been studied for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluorothio)thiophenol involves its interaction with metal ions and other reactive species. The pentafluorothio group enhances its reactivity, allowing it to form stable complexes with metals. In biological systems, its anticancer activity is attributed to its ability to inhibit histone deacetylases, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(Pentafluorothio)thiophenol can be compared with other similar compounds such as:
Pentafluorobenzenethiol: Similar in structure but lacks the thiophenol group, making it less acidic.
2,3,4,5,6-Tetrafluorothiophenol: Contains one less fluorine atom, resulting in different chemical properties and reactivity.
3,4-Difluorothiophenol: Contains fewer fluorine atoms, leading to lower acidity and different reactivity patterns.
The uniqueness of this compound lies in its high acidity and the presence of the pentafluorothio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZVPHCQZZSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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